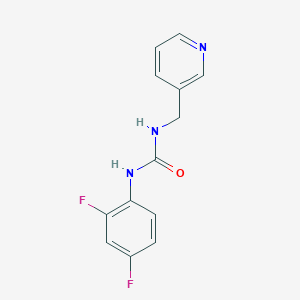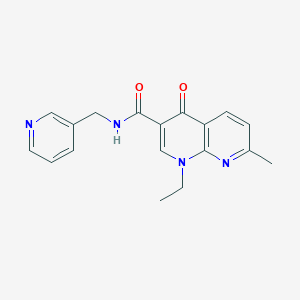
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone, commonly known as DDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DDE is a derivative of the natural compound aporphine, which is found in various plant species.
作用機序
The mechanism of action of DDE is not well understood. However, studies suggest that DDE may exert its effects by inhibiting various enzymes and signaling pathways in cells. DDE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, DDE has been reported to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects
DDE has been shown to exhibit various biochemical and physiological effects. Studies suggest that DDE may induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, DDE has been reported to exhibit anti-angiogenic properties, which may prevent the formation of new blood vessels in tumors. DDE has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DDE has several advantages and limitations for lab experiments. One of the major advantages of DDE is its potential to exhibit potent anticancer and antimicrobial properties. Additionally, DDE can be easily synthesized using a multi-step process. However, the use of DDE in lab experiments requires expertise in organic synthesis and the handling of hazardous chemicals. Additionally, the mechanism of action of DDE is not well understood, which may limit its applications in certain fields.
将来の方向性
There are several future directions for the research on DDE. One of the potential future directions is to investigate the mechanism of action of DDE in more detail. Additionally, the potential applications of DDE in various fields, including pharmacology and environmental science, need to be explored further. Furthermore, the development of more efficient and safer methods for synthesizing DDE may facilitate its use in lab experiments. Finally, the potential side effects of DDE need to be investigated to ensure its safety for use in humans.
合成法
DDE can be synthesized using a multi-step process involving the reaction of aporphine with various reagents. The synthesis of DDE involves the use of hazardous chemicals and requires expertise in organic synthesis. Therefore, it is crucial to follow safety protocols while synthesizing DDE.
科学的研究の応用
DDE has potential applications in various fields, including pharmacology, biochemistry, and environmental science. DDE has been reported to exhibit anticancer, antifungal, and anti-inflammatory properties. Additionally, DDE has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of antimicrobial agents.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-15-4-3-5-16(21-2)18(15)24-11-13(19)12-6-7-14-17(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCWVAAUHPDBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)